molecular formula C22H19F3O6 B11655631 ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11655631
M. Wt: 436.4 g/mol
InChI Key: UMZJCVKNUAHRMR-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a trifluoromethyl group, a 3-methylphenoxy group, and an ethyl propanoate moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Attachment of the 3-methylphenoxy group: The 3-methylphenoxy group can be introduced through an etherification reaction using 3-methylphenol and an appropriate alkylating agent.

    Formation of the ethyl propanoate moiety: The final step involves the esterification of the chromen-4-one derivative with ethyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, halides, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the NF-κB pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C22H19F3O6

Molecular Weight

436.4 g/mol

IUPAC Name

ethyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C22H19F3O6/c1-4-28-21(27)13(3)29-15-8-9-16-17(11-15)31-20(22(23,24)25)19(18(16)26)30-14-7-5-6-12(2)10-14/h5-11,13H,4H2,1-3H3

InChI Key

UMZJCVKNUAHRMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)C

Origin of Product

United States

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